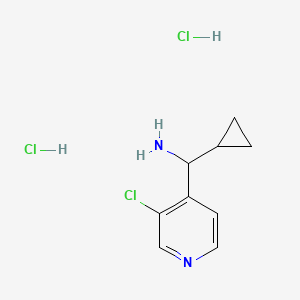

(3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The compound is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones.Molecular Structure Analysis

The molecular formula of the compound is C9H11ClN2·2HCl . The InChI Code is 1S/C6H7ClN2.2ClH/c7-6-4-9-2-1-5 (6)3-8;;/h1-2,4H,3,8H2;2*1H .Chemical Reactions Analysis

The compound has been used in the formation of various complexes and scaffolds. For instance, it contributes to the formation of Iron (III) complexes that show photocytotoxic properties in red light. It also assists in forming diiron (III) complexes used as catalysts for selective hydroxylation of alkanes.Physical and Chemical Properties Analysis

The compound is a white crystalline solid with a molecular weight of 343.4 g/mol and a melting point of 150 °C. The IUPAC name is (3-chloro-4-pyridinyl)methanamine dihydrochloride .科学的研究の応用

Synthesis and Characterization

Schiff Bases Synthesis : (3-Chloropyridin-4-yl)(cyclopropyl)methanamine dihydrochloride is used in the synthesis of various Schiff bases, which have potential anticonvulsant properties. These Schiff bases are created through condensation reactions with different aldehydes/ketones (Pandey & Srivastava, 2011).

Formation of Iron(III) Complexes : This compound contributes to the formation of Iron(III) complexes that show photocytotoxic properties in red light. These complexes are used for cellular imaging and generating reactive oxygen species (Basu et al., 2014).

Diiron(III) Complexes : It assists in forming diiron(III) complexes used as catalysts for selective hydroxylation of alkanes, showing significant potential in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Stabilizing Parallel Turn Conformations : The compound is used in synthesizing scaffolds that stabilize parallel turn conformations in short peptide sequences, highlighting its importance in peptide chemistry (Bucci et al., 2018).

Catalytic and Biological Activity

Antiosteoclast Activity : It is involved in the synthesis of compounds showing moderate to high antiosteoclast activity, indicating potential applications in bone health research (Reddy et al., 2012).

Catalyst in Polylactide Synthesis : The compound is utilized in the synthesis of zinc(II) complexes that act as pre-catalysts for polylactide synthesis, contributing to advancements in polymer chemistry (Kwon et al., 2015).

Photocytotoxicity and DNA Interaction : Iron(III) complexes derived from this compound display photocytotoxicity and DNA interaction properties, making them relevant in cancer research and therapeutics (Basu et al., 2015).

Anticancer Activity : Palladium and platinum complexes using Schiff base ligands derived from this compound show notable anticancer activity, suggesting its role in the development of new cancer treatments (Mbugua et al., 2020).

Selective Metal Ion Detection : The compound aids in synthesizing products that can effectively and selectively detect Hg and Ni ions, emphasizing its importance in environmental monitoring (Aggrwal et al., 2021).

Safety and Hazards

特性

IUPAC Name |

(3-chloropyridin-4-yl)-cyclopropylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-8-5-12-4-3-7(8)9(11)6-1-2-6;;/h3-6,9H,1-2,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCDIAYGEDCEWJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=C(C=NC=C2)Cl)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide](/img/no-structure.png)

![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)

![6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B2368666.png)

![1-(4-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]cyclopentane-1-carboxamide](/img/structure/B2368667.png)

![2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(2,4-dichlorobenzyl)-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2368673.png)

![5-{[(2-Chlorobenzyl)thio]methyl}-2-furoic acid](/img/structure/B2368674.png)

![(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2368675.png)

![1-Methyl-4-({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,4-diazepane](/img/structure/B2368677.png)